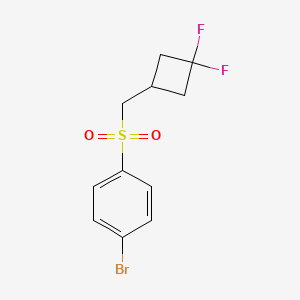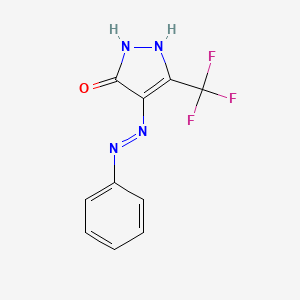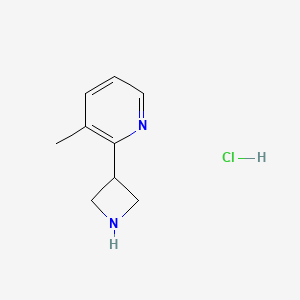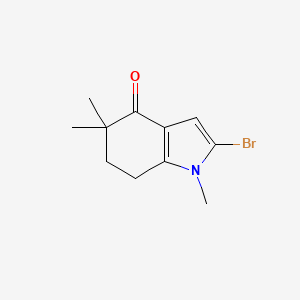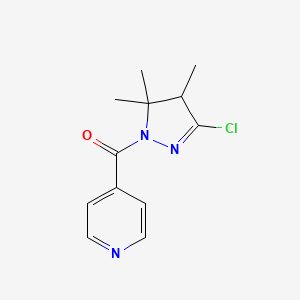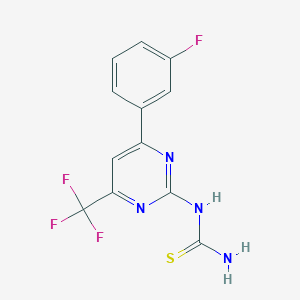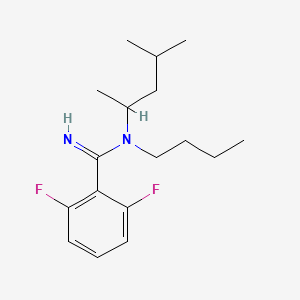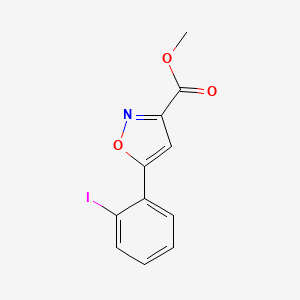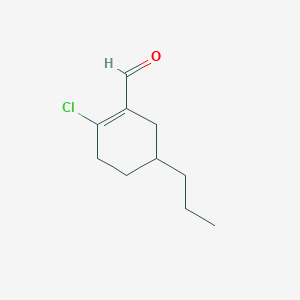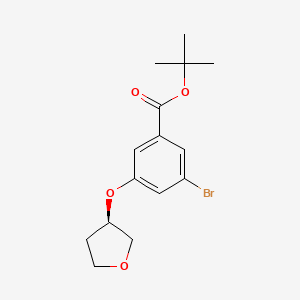
(R)-tert-butyl 3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-butyl 3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a tetrahydrofuran ring, and a benzoate ester, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoate typically involves the following steps:
Esterification: Formation of the benzoate ester.
Tetrahydrofuran Ring Formation: Incorporation of the tetrahydrofuran ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification reactions under controlled conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The benzoate ester and tetrahydrofuran ring can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can modify the ester and ring structures.
Scientific Research Applications
®-tert-butyl 3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-butyl 3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various chemical interactions, while the tetrahydrofuran ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoate
- 3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine
- 3-(3-Bromo-5-fluorophenoxy)tetrahydrofuran
Uniqueness
®-tert-butyl 3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoate is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications compared to similar compounds. The presence of the tert-butyl group adds steric hindrance, influencing its chemical behavior and interactions.
Properties
Molecular Formula |
C15H19BrO4 |
|---|---|
Molecular Weight |
343.21 g/mol |
IUPAC Name |
tert-butyl 3-bromo-5-[(3R)-oxolan-3-yl]oxybenzoate |
InChI |
InChI=1S/C15H19BrO4/c1-15(2,3)20-14(17)10-6-11(16)8-13(7-10)19-12-4-5-18-9-12/h6-8,12H,4-5,9H2,1-3H3/t12-/m1/s1 |
InChI Key |
PTRLBMZLMPYQJO-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)O[C@@H]2CCOC2 |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)OC2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



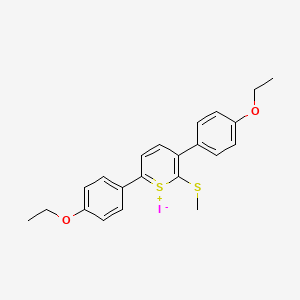
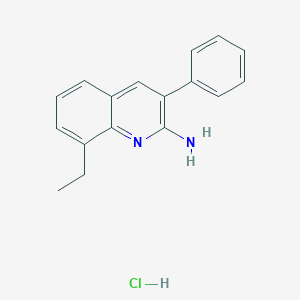
![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
![4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713984.png)
